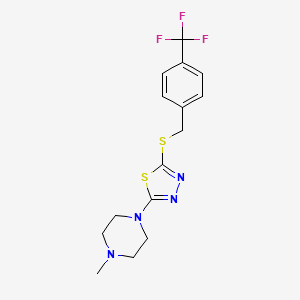

2-(4-Methylpiperazin-1-yl)-5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves a multi-step protocol. For instance, a related compound was obtained via a three-step protocol involving reactions with amines carried out in 95% ethanol at room temperature .Molecular Structure Analysis

The molecular structure of similar compounds is assigned by High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the use of piperazine, a common structural motif found in agrochemicals and pharmaceuticals . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically determined using techniques such as mass spectra, NMR, and single X-Ray diffraction analysis .Scientific Research Applications

DNA Binding and Cellular Applications

DNA Minor Groove Binding

The compound Hoechst 33258, which shares structural similarities with the specified chemical, is known for its strong binding to the minor groove of double-stranded B-DNA. This interaction has specificity for AT-rich sequences, making it a valuable tool in cellular biology for staining chromosomes and analyzing nuclear DNA content. Hoechst derivatives, including those related to the specified compound, are utilized in various biological assays due to their ability to penetrate cells easily (Issar & Kakkar, 2013).

Pharmacological Significance

Anticancer and Antimicrobial Properties

Benzothiazole derivatives, including the core structure of the specified compound, have shown a broad spectrum of antimicrobial and anticancer activities. These compounds are recognized for their therapeutic potential, serving as a starting point for rational drug design and development. The structural simplicity and synthetic accessibility of benzothiazole derivatives offer a significant advantage in creating diverse chemical libraries to explore new therapeutic agents (Kamal, Hussaini, & Mohammed, 2015).

Medicinal Chemistry Applications

Structural Activity Relationship

The benzothiazole scaffold is central to many natural and synthetic bioactive molecules, indicating its importance in medicinal chemistry. Benzothiazole derivatives exhibit a variety of pharmacological activities, such as antiviral, antimicrobial, anti-inflammatory, and anticancer properties. The unique methine center within the thiazole ring of benzothiazole compounds contributes to their diverse biological activities, highlighting the scaffold's significance in the development of new therapeutic agents (Bhat & Belagali, 2020).

Mechanism of Action

While the exact mechanism of action for “2-(4-Methylpiperazin-1-yl)-5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole” is not specified, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have exhibited significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The future directions for research on “2-(4-Methylpiperazin-1-yl)-5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for various neurological conditions .

properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4S2/c1-21-6-8-22(9-7-21)13-19-20-14(24-13)23-10-11-2-4-12(5-3-11)15(16,17)18/h2-5H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIYRJZESVWXJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2536332.png)

![Dibenzo[b,f][1,4]oxazepin-11-amine](/img/structure/B2536336.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2536345.png)

![ethyl (1-methyl-2,4-dioxo-8-phenyl-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B2536347.png)

![3,4-Diethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2536351.png)